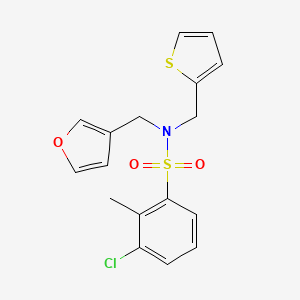

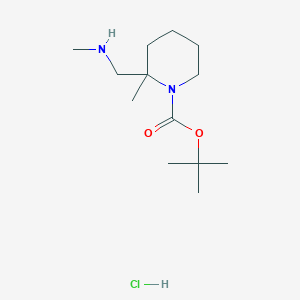

![molecular formula C17H15FN2O2 B2490313 N-[2-(4-fluorofenil)etil]-5-metilfuro[3,2-b]piridina-2-carboxamida CAS No. 941881-20-5](/img/structure/B2490313.png)

N-[2-(4-fluorofenil)etil]-5-metilfuro[3,2-b]piridina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a fluorophenethyl group attached to a carboxamide group, which is connected to a fused ring system of a methylfuro and pyridine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furo[3,2-b]pyridine core, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furo[3,2-b]pyridine ring system, a fluorophenethyl group, and a carboxamide group . The exact geometry and conformation of the molecule would depend on the specific arrangement of these groups and the presence of any stereochemistry .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” could potentially undergo a variety of chemical reactions. The furo[3,2-b]pyridine ring could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic ring system could contribute to its UV/Vis absorption properties .Mecanismo De Acción

Target of Action

The primary targets of F2348-0226 are currently unknown. The compound is a derivative of pyridine, which is known to have a wide range of biological activities . Pyridine derivatives have been found to bind with high affinity to multiple receptors , suggesting that F2348-0226 may also interact with multiple targets.

Mode of Action

Based on the properties of similar pyridine derivatives , it can be hypothesized that F2348-0226 may interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Pyridine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, F2348-0226 may potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities of similar pyridine derivatives , it is possible that F2348-0226 could have diverse effects at the molecular and cellular levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FPF is a relatively new compound, and its use in lab experiments is limited. However, its potent anticancer activity and specificity make it an attractive candidate for further research. The main advantage of FPF is its ability to induce apoptosis in cancer cells without affecting normal cells. This property makes FPF a promising candidate for cancer therapy. The main limitation of FPF is its limited solubility in water, which makes it challenging to administer in vivo.

Direcciones Futuras

FPF has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a cancer therapeutic agent. Future studies should focus on elucidating the mechanism of action of FPF and identifying its molecular targets. Studies should also evaluate the pharmacokinetics and toxicology of FPF in vivo. Further research is needed to optimize the synthesis of FPF and improve its solubility. Finally, clinical trials are needed to evaluate the safety and efficacy of FPF in cancer patients.

Conclusion

In conclusion, FPF is a novel synthetic compound that has shown promising results in preclinical studies as a potential anticancer agent. FPF exhibits potent activity against various cancer cell lines and has been found to inhibit angiogenesis and induce apoptosis. FPF's mechanism of action is not fully understood, but it has been suggested to inhibit the activity of topoisomerase II and HDACs. FPF has the potential to be a promising candidate for cancer therapy due to its specificity and ability to induce apoptosis in cancer cells without affecting normal cells. Future research is needed to evaluate the safety and efficacy of FPF in clinical trials.

Métodos De Síntesis

The synthesis of FPF involves a multistep process that starts with the reaction of 2-aminofuran and 2-acetylpyridine to form 2-(furan-2-yl)-2-pyridin-2-yl-ethanone. This intermediate is then reacted with 4-fluorophenethylamine in the presence of a reducing agent to form FPF. The final product is obtained after purification using column chromatography.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han mostrado ser prometedores como agentes antivirales. Por ejemplo:

- Compuesto 1: El 6-amino-4-isobutoxil-1H-indol-2-carboxilato de metilo exhibió actividad inhibitoria contra la influenza A con una IC50 de 7,53 μmol/L .

- Compuesto 2: La 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostró una potente actividad antiviral contra el virus Coxsackie B4 .

Investigación neurofarmacológica

Síntesis de benzimidazoles y perimidinas

El (4-fluorobenzoil)acetato de etilo, un precursor de nuestro compuesto, se utiliza en reacciones de condensación con diaminas para la síntesis de benzimidazoles y perimidinas. Estos compuestos tienen potencial como tratamientos antimaláricos .

Actividad anti-VIH

(Z)-3-(4-((4,6-dimetilpirimidin-2-ilamino)metilsulfonil)fenilimino) derivados del indol fueron seleccionados para la actividad anti-VIH. Nuestro compuesto exhibió un potente perfil agonista de PPARα, -γ y -δ triplemente actuante .

Dianas biológicas

Las 1H-pirazolo[3,4-b]piridinas, estructuralmente relacionadas con los derivados del indol, se han utilizado para una amplia gama de dianas biológicas. Nuestro compuesto puede compartir propiedades similares .

Actividades antioxidante y antimicrobiana

Si bien los datos específicos sobre nuestro compuesto son limitados, los derivados del indol en general han demostrado propiedades antioxidantes y antimicrobianas. Se necesitan más investigaciones para explorar estos aspectos para "F2348-0226" .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11-2-7-15-14(20-11)10-16(22-15)17(21)19-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVZYUFPKVRCEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)